molecular formula C10H14N2O2 B7556726 N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide

N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide

Cat. No.: B7556726
M. Wt: 194.23 g/mol
InChI Key: XKXHBNPKDITVHU-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide: is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-5-8(13)11-9-6-7(12-14-9)10(2,3)4/h5-6H,1H2,2-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXHBNPKDITVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide typically begins with the preparation of 3-tert-butyl-1,2-oxazole. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Cyclization Reaction: The cyclization reaction involves the formation of the oxazole ring by reacting a suitable precursor, such as a nitrile oxide, with an alkyne or alkene. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under mild to moderate temperatures.

    Amidation Reaction: The final step involves the introduction of the prop-2-enamide moiety through an amidation reaction. This can be achieved by reacting the 3-tert-butyl-1,2-oxazole with an appropriate amine, such as prop-2-enamide, in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under an inert atmosphere.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into reduced derivatives. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring or the prop-2-enamide moiety are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), catalytic hydrogenation (H₂/Pd)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides), nucleophiles (amines, thiols)

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing existing ones

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique chemical structure and reactivity.

Medicine:

    Drug Development: N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry:

    Chemical Intermediates: The compound is used as an intermediate in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

    3-tert-butyl-1,2-oxazole: A precursor in the synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide.

    N-(3-tert-butyl-1,2-oxazol-5-yl)methanamine: A related compound with a different functional group.

    2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: A benzoxazole derivative with similar structural features.

Uniqueness: this compound is unique due to the presence of both the tert-butyl group and the prop-2-enamide moiety, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

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